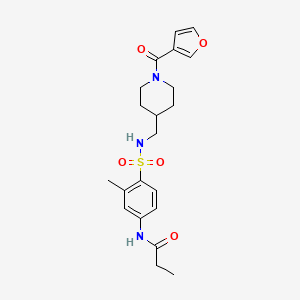

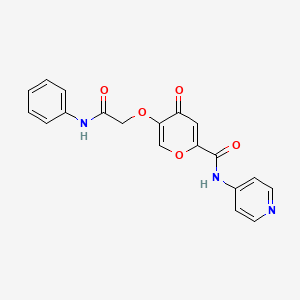

N-(3-chloro-4-methoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-chloro-4-methoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide, also known as CMPTA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Comparative Metabolism in Human and Rat Liver Microsomes

Research has explored the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, focusing on compounds such as acetochlor, alachlor, butachlor, and metolachlor. These herbicides, including their metabolites like CDEPA and CMEPA, have been linked to carcinogenic activity through complex metabolic pathways leading to DNA-reactive products. The study provides insight into the enzymatic processes involved and the comparative metabolism between species, highlighting the role of cytochrome P450 isoforms in these metabolic pathways (Coleman, Linderman, Hodgson, & Rose, 2000).

Inhibition of Fatty Acid Synthesis in Green Algae

Chloroacetamides, including alachlor and metazachlor, have been studied for their ability to inhibit fatty acid synthesis in the green alga Scenedesmus Acutus. These herbicides, used to control a variety of weeds in different crops, demonstrate the impact of chemical compounds on non-target organisms, contributing to the understanding of environmental and ecological effects of agricultural chemicals (Weisshaar & Böger, 1989).

Anticancer Potential of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-Phenylacetamide Derivatives

A study on the synthesis and in-vitro cytotoxicity evaluation of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives has revealed their potential as anticancer agents. Although none of the synthesized derivatives showed superior activity compared to doxorubicin, certain compounds exhibited significant cytotoxic activity against various cancer cell lines, indicating the potential for further development and study in cancer therapeutics (Mohammadi-Farani, Heidarian, & Aliabadi, 2014).

Antimicrobial Activity of Thiazole and Thiadiazole Derivatives

The synthesis and characterization of novel thiazole and thiadiazole derivatives have demonstrated their significant antimicrobial properties. These compounds have been tested against a variety of bacterial and fungal pathogens, showing potential as new antimicrobial agents. The study emphasizes the importance of structural variation in the development of more effective and selective antimicrobial compounds (Saravanan et al., 2010).

Synthesis of N-(3-Amino-4-methoxyphenyl)acetamide for Azo Disperse Dyes

Research into the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes, highlights the development of novel catalytic processes. Using a Pd/C catalyst, this study demonstrates an efficient and environmentally friendly method for producing key chemical intermediates, reducing the reliance on traditional reduction methods and advancing sustainable manufacturing practices (Zhang Qun-feng, 2008).

Eigenschaften

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O3S/c1-27-16-8-7-13(9-15(16)20)21-17(25)10-14-11-28-19(23-14)24-18(26)22-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFESLTLNNXEZBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B2380566.png)

![4-(N,N-diallylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2380567.png)

![(2S)-2-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonylamino)-3-methylbutanoic acid](/img/structure/B2380568.png)

![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2380571.png)

![4-[[(E)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2380572.png)

![3,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2380582.png)

![2,5,5-Trimethyl-2-vinyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2380585.png)